Hepatotoxicity Risk: Lixivaptan vs. Tolvaptan
A direct head-to-head comparison using the DILIsym® Quantitative Systems Toxicology (QST) model was conducted to evaluate the hepatotoxic potential of lixivaptan and tolvaptan [1]. The simulations incorporated mechanisms of bile acid accumulation, mitochondrial dysfunction, and oxidative stress. At the proposed clinical dose for lixivaptan, the model predicted no alanine aminotransferase (ALT) elevations [1]. This stands in stark contrast to previously published simulation results for tolvaptan, which predicted ALT elevations [1]. The study concluded that lixivaptan was predicted to have a markedly lower risk of hepatotoxicity compared to tolvaptan with respect to the mechanisms represented in DILIsym [1]. This finding is clinically corroborated by a case report where an ADPKD patient who developed ALT elevations on tolvaptan was subsequently treated with lixivaptan for 12 months with no liver chemistry test elevations [2].
| Evidence Dimension | Predicted risk of drug-induced liver injury (DILI) |
|---|---|
| Target Compound Data | No ALT elevations predicted at clinical dose [1]; Clinical case: no ALT elevations after 12 months of treatment [2] |
| Comparator Or Baseline | Tolvaptan: Predicted to cause ALT elevations in DILIsym [1]; Caused clinically significant ALT elevations in ADPKD clinical trials [3] |
| Quantified Difference | Lixivaptan is predicted to have a 'markedly lower risk' of hepatotoxicity [1]; Demonstrated a superior liver safety profile in a clinical case of tolvaptan intolerance [2] |
| Conditions | In silico modeling using DILIsym® QST platform, incorporating bile acid accumulation, mitochondrial dysfunction, and oxidative stress mechanisms; Clinical case in an ADPKD patient |
Why This Matters
For ADPKD research or any long-term in vivo study, selecting lixivaptan over tolvaptan may reduce confounding experimental variables related to hepatotoxicity and improve animal welfare and data integrity.
- [1] Woodhead, J. L. et al. Comparison of the Hepatotoxic Potential of Two Treatments for Autosomal-Dominant Polycystic Kidney Disease Using Quantitative Systems Toxicology Modeling. Pharm. Res. 2020, 37(2), 24. View Source
- [2] Shusterman, N. H. et al. Use of Lixivaptan in a Patient with Autosomal Dominant Polycystic Kidney Disease (ADPKD) Who Previously Experienced Liver Toxicity with Tolvaptan. J. Am. Soc. Nephrol. 2020, 31(10S), 493. View Source
- [3] Torres, V. E. et al. Tolvaptan in patients with autosomal dominant polycystic kidney disease. N. Engl. J. Med. 2012, 367(25), 2407-2418. View Source
